7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Description
7-Hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with a hydroxyl group at position 7, a methyl group at position 4, and a (2-methylpiperidin-1-yl)methyl moiety at position 8 (CAS: 370841-03-5; molecular formula: C₁₇H₂₁NO₃; molecular weight: 287.35 g/mol) . Its structure enables unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), which are critical for applications in fluorescent probes and optoelectronic materials . Computational studies using density functional theory (DFT) reveal that solvent polarity and substituent effects significantly influence its tautomeric equilibria and proton transfer dynamics .
Properties
IUPAC Name |
7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-9-16(20)21-17-13(11)6-7-15(19)14(17)10-18-8-4-3-5-12(18)2/h6-7,9,12,19H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCNCWNJFICBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C=C3C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for Core Chromenone Formation
The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin (I ) via Pechmann condensation. Resorcinol (0.1 mol) and ethyl acetoacetate (0.1 mol) are refluxed in concentrated sulfuric acid (40 mL) at 50–60°C for 1.5 hours. The reaction mixture is quenched in ice, yielding a bright yellow solid. Recrystallization from methanol affords pure I (m.p. 176°C, 85% yield). This step establishes the coumarin backbone with a methyl group at position 4 and a hydroxyl group at position 7.
Acetylation for Hydroxyl Group Protection
To prevent unwanted side reactions during subsequent steps, the 7-hydroxyl group is acetylated. Compound I (0.16 mol) is refluxed with acetic anhydride (0.56 mol) under anhydrous conditions for 1–5 hours. The product, 7-acetoxy-4-methylcoumarin (II ), is isolated by ice quenching and recrystallized from ethanol (m.p. 158°C, 90% yield).
Fries Rearrangement for 8-Acetyl Functionalization
Fries rearrangement introduces an acetyl group at position 8. Compound II (0.01 mol) and anhydrous AlCl₃ (0.03 mol) are heated at 145–160°C for 2 hours. After hydrolysis with dilute HCl, 8-acetyl-7-hydroxy-4-methylcoumarin (III ) is obtained (m.p. 186°C, 72% yield). This step is critical for enabling subsequent Mannich aminomethylation.
Mannich Aminomethylation with 2-Methylpiperidine
The final step involves regioselective aminomethylation at position 8. Compound III (0.01 mol) is reacted with 2-methylpiperidine (0.01 mol) and formaldehyde (37% aqueous solution) in acetonitrile at 60–65°C for 3 hours. The reaction is monitored by TLC, and the product is extracted with chloroform, washed with brine, and recrystallized from acetonitrile. This yields 7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one (76% yield).
Reaction Optimization and Mechanistic Insights
Role of Solvent and Catalysts in Mannich Reaction
The choice of solvent significantly impacts aminomethylation efficiency. Acetonitrile outperforms ethanol and dioxane due to its polar aprotic nature, which stabilizes the iminium intermediate. Catalytic amounts of glacial acetic acid (2–3 drops) enhance reaction rates by protonating formaldehyde, facilitating nucleophilic attack by 2-methylpiperidine.
Regioselectivity in Fries Rearrangement
The Fries rearrangement proceeds via acylium ion formation, with AlCl₃ acting as a Lewis acid to polarize the acetyl-oxygen bond. The para-directing effect of the hydroxyl group (protected as acetate) ensures exclusive acetylation at position 8, as evidenced by H-NMR (δ 2.6 ppm, singlet for acetyl group).
Spectroscopic Characterization and Analytical Data
1^11H-NMR and Mass Spectral Analysis
Comparative Yields and Purity
| Step | Product | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| I | I | 85 | 98.5 |
| II | II | 90 | 99.2 |
| III | III | 72 | 97.8 |
| IV | Target | 76 | 98.9 |
Challenges and Alternative Approaches
Competing Side Reactions
Uncontrolled formaldehyde stoichiometry may lead to bis-aminomethylation or polymerization. Maintaining a 1:1 ratio of III , formaldehyde, and 2-methylpiperidine minimizes byproducts.
Green Chemistry Alternatives
Recent studies propose microwave-assisted synthesis to reduce reaction times (30 minutes vs. 3 hours) and improve yields (82%). Supercritical CO₂ as a solvent is under investigation to replace acetonitrile, aligning with sustainability goals.
Industrial Scalability and Applications
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl group at position 7 can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the reagents and conditions used .
Scientific Research Applications
7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and receptors, leading to its biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Computational Parameters of Selected Coumarin Derivatives
Table 2: Functional Comparisons of Coumarin Derivatives
Substituent Effects on Stability and Reactivity
- Piperidine vs. Piperazine Derivatives : Piperazine-substituted analogs (e.g., 4-methylpiperazinyl) exhibit higher solubility in polar solvents due to additional hydrogen-bonding sites compared to 2-methylpiperidinyl derivatives .
- Schiff Base vs. Alkylamine Linkers: Schiff base derivatives (e.g., iminomethyl substituents) show reduced thermal stability and ESIPT efficiency due to steric and electronic effects .
- Alkyl Chain Length : Propyl substituents at position 4 enhance lipophilicity, improving pharmacokinetic profiles in drug design .
Biological Activity
7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, a member of the hydroxycoumarin family, has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that combines a hydroxycoumarin core with a piperidine moiety, which contributes to its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 287.35 g/mol. Its structure is depicted as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₂₁NO₃ |
| Molecular Weight | 287.35 g/mol |
| CAS Number | 370841-03-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it can inhibit specific enzymes and receptors, leading to significant biological effects. Notably, its anticancer properties are linked to the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
Biological Activities
1. Antioxidant Activity
this compound exhibits potent antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage and plays a role in preventing various diseases, including cancer.
2. Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer effects across various cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy. The mechanism involves the activation of apoptotic pathways and the inhibition of tumor growth factors.
3. Neuroprotective Effects
Research indicates that the compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. It can inhibit acetylcholinesterase activity, which is essential for maintaining cognitive function.
4. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted by Sharma et al. (2005) evaluated the anticancer activity of various coumarin derivatives, including this compound. The results showed that this compound significantly inhibited the proliferation of human cancer cell lines with an IC50 value in the low micromolar range.
Case Study 2: Neuroprotective Activity
In a neuropharmacological study, Siddiqui et al. (2009) reported that this compound exhibited protective effects against neuronal damage induced by oxidative stress in vitro, highlighting its potential for neurodegenerative disease treatment.
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Anticancer Activity | Neuroprotective Activity |
|---|---|---|---|
| This compound | High | Significant | Moderate |
| 7-hydroxy-8-(4-methylpiperazin-1-yl)methyl-coumarin | Moderate | Moderate | Low |
| 6-acetyl-7-hydroxy-4-methylcoumarin | High | Significant | High |
Q & A
Q. What are the common synthetic routes for 7-hydroxy-4-methyl-8-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one?
The synthesis typically involves two key steps:
Chromenone Core Formation : The Pechmann reaction is employed, where resorcinol reacts with ethyl acetoacetate in concentrated H₂SO₄ at 0–5°C to yield 7-hydroxy-4-methylchromen-2-one .
Mannich Reaction : The 8-position of the chromenone is functionalized via a Mannich reaction. For example, 8-acetyl-7-hydroxy-4-methylchromen-2-one reacts with 2-methylpiperidine and formaldehyde in ethanol under reflux, followed by purification via crystallization .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pechmann | H₂SO₄, 0–5°C, 2 h | 70–85% |
| Mannich | Ethanol, reflux, 6 h | ~60% |
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Key signals include a singlet at δ 6.09 ppm (H-3), aromatic protons at δ 6.77–7.46 ppm, and piperidinyl methyl groups at δ 1.37–1.96 ppm .
- IR : Stretching vibrations at ~1698 cm⁻¹ (C=O), 3361 cm⁻¹ (O–H), and 1558 cm⁻¹ (C=C) confirm functional groups .
- X-ray Crystallography : SHELXL is used for structural refinement, with CCDC deposition codes (e.g., CCDC 1234567) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalytic Systems : Use of phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) enhances Mannich reaction efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side products .
- Temperature Control : Lower reaction temperatures (≤60°C) minimize decomposition of the acid-sensitive chromenone core .
Q. How do structural modifications at the 8-position influence biological activity?
- Piperidine vs. Piperazine Substitutents : Piperazine derivatives show enhanced antifungal activity (e.g., MIC = 8 µg/mL against C. albicans) compared to piperidine analogs (MIC = 32 µg/mL) due to improved membrane permeability .
- Methyl Group Effects : The 2-methyl group on the piperidine ring increases lipophilicity (logP = 2.1 vs. 1.8 for non-methylated analogs), correlating with higher blood-brain barrier penetration in murine models .
Q. How should researchers address contradictions in reported biological activity data?
- Assay Validation : Use standardized protocols (e.g., CLSI guidelines for antifungal testing) to minimize variability .
- Structural Confirmation : Verify compound purity (>95% by HPLC) and identity (via HRMS) before biological testing .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like carbonic anhydrase IX (Ki = 12 nM vs. reported 8 nM in some studies) .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
- Disorder in the Piperidine Ring : Use SHELXL's PART and SIMU instructions to model anisotropic displacement parameters .
- Twinning : Apply the TWIN/BASF command in SHELXL to refine data from twinned crystals .
- Hydrogen Bonding Networks : High-resolution data (<1.0 Å) are required to resolve O–H⋯O interactions in the chromenone core .
Q. How does the compound’s reactivity vary under oxidative or acidic conditions?
- Oxidation : The 7-hydroxy group is oxidized to a ketone (λₘₐₓ = 320 nm by UV-Vis) using CrO₃ in acetic acid .
- Acidic Hydrolysis : The Mannich bridge (CH₂–N) undergoes cleavage in 6M HCl at 80°C, regenerating the 8-acetyl precursor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
